

Technical Guide: Synthesis and Characterization of H3BTB Ligand

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Compound of Interest

Compound Name:	1,3,5-Tris(2-carboxyphenyl)benzene
CAS No.:	955050-88-1
Cat. No.:	B2603073

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Executive Summary

1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB) is a

-symmetric, tritopic carboxylate ligand essential for constructing high-surface-area Metal-Organic Frameworks (e.g., MOF-177) and porous organic polymers.[1][2][3][4] Its rigid aromatic backbone and triangular geometry drive the formation of non-interpenetrated networks with exceptional porosity (

).

While acid-catalyzed cyclotrimerization offers a bulk synthesis route, it often suffers from regioisomeric impurities (1,2,4-isomers) that compromise crystalline defect density. This guide prioritizes a Suzuki-Miyaura Cross-Coupling strategy, ensuring regiospecificity and high purity (

) required for pharmaceutical-grade applications and reproducible MOF synthesis.

Molecular Architecture & Properties

The H3BTB molecule consists of a central benzene ring substituted at the 1, 3, and 5 positions by para-carboxyphenyl groups.

Property	Specification
IUPAC Name	4,4',4''-(Benzene-1,3,5-triyl)tribenzoic acid
Formula	
Molecular Weight	438.43 g/mol
Symmetry Point Group	(Idealized) / (Conformational)
Solubility	Soluble in DMF, DMSO, DMAc, dilute alkali.[5] Insoluble in , , Acetone.
	~4.2 (First dissociation)

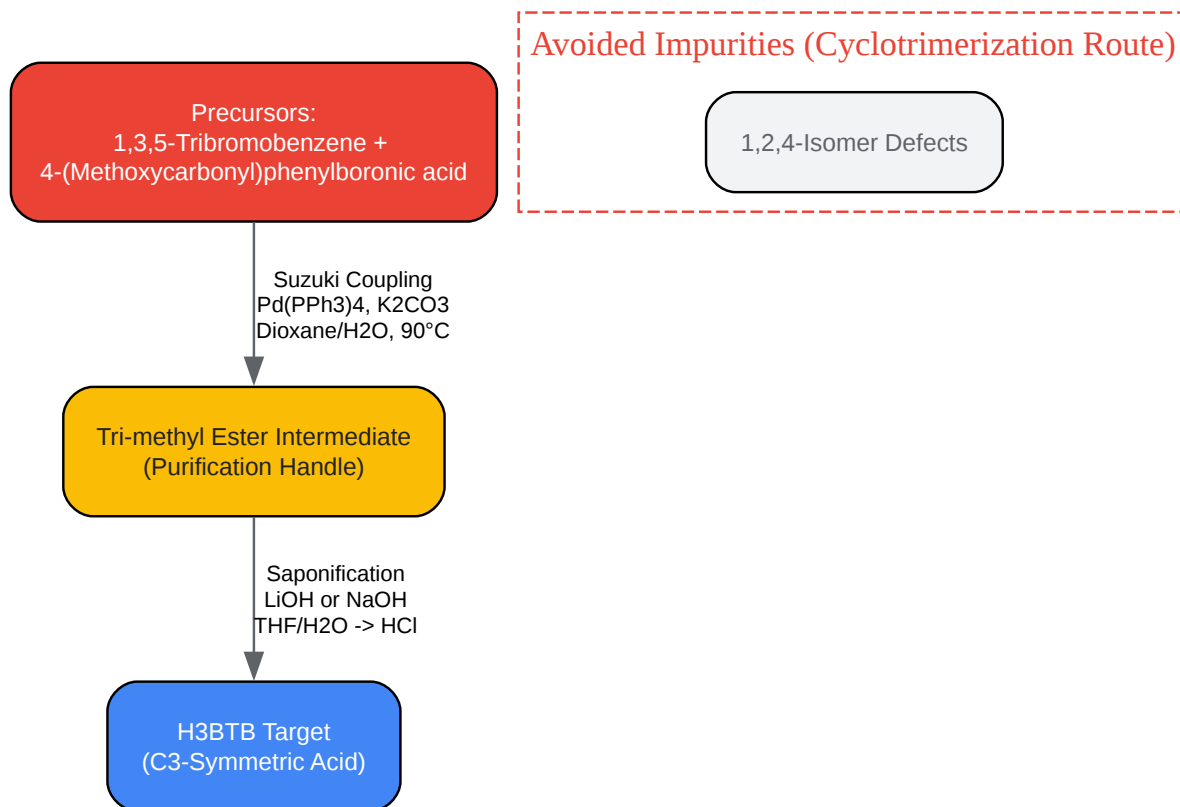
Synthesis Strategy: The "Gold Standard" Protocol

To achieve pharmaceutical-grade purity, we utilize a convergent synthesis via Suzuki-Miyaura coupling followed by saponification. This prevents the formation of asymmetric defects common in cyclotrimerization.

Retrosynthetic Logic

The target molecule is disconnected at the biaryl bonds.

- Core Electrophile: 1,3,5-Tribromobenzene (commercially available, high stability).
- Wing Nucleophile: 4-(Methoxycarbonyl)phenylboronic acid (protecting the acid prevents catalyst poisoning).



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Figure 1: Retrosynthetic pathway prioritizing regioselectivity via cross-coupling.

Step-by-Step Protocol

Phase 1: Suzuki Cross-Coupling

Objective: Synthesize 1,3,5-tris(4-methoxycarbonylphenyl)benzene.

- Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet.
- Reagent Loading:
 - 1,3,5-Tribromobenzene (10.0 mmol, 3.15 g)
 - 4-(Methoxycarbonyl)phenylboronic acid (36.0 mmol, 6.48 g) — 1.2 eq per bromide site.

- (anhydrous, 60.0 mmol, 8.29 g)
- Solvent System: Add 1,4-Dioxane (120 mL) and degassed (30 mL).
 - Note: Degassing is critical to prevent homocoupling of boronic acids.
- Catalyst Addition: Add (5 mol%, 0.5 mmol, 578 mg) under a positive stream of .
- Reaction: Heat to 90°C for 48 hours under atmosphere. Monitor via TLC (Hexane:EtOAc 4:1).
- Workup:
 - Cool to RT. Evaporate dioxane under reduced pressure.
 - Resuspend residue in (200 mL) and wash with water (mL).
 - Dry organic layer over , filter, and concentrate.[\[6\]](#)
- Purification: Recrystallize from boiling /Ethanol or perform flash chromatography (, Hexane/EtOAc gradient).
 - Yield Target: >85% as a white solid.

Phase 2: Saponification & Acidification

Objective: Hydrolyze ester to free carboxylic acid (H3BTB).

- Dissolution: Dissolve the tri-ester intermediate (5.0 mmol) in THF (100 mL).
- Hydrolysis: Add aqueous NaOH (2M, 100 mL).
- Reflux: Heat to 70°C for 12 hours. The suspension should clear as the salt forms.
- Precipitation:
 - Cool to RT.
 - Slowly add concentrated HCl (12M) dropwise until pH < 1. A voluminous white precipitate will form immediately.
- Isolation: Filter the solid and wash extensively with
(until filtrate is neutral) and cold Acetone (to remove trace organics).
- Drying: Dry in a vacuum oven at 80°C for 24 hours.

Characterization Framework

To validate the structure and purity, the following analytical matrix must be applied.

NMR Spectroscopy (DMSO-)

H3BTB has a distinct signature due to its high symmetry.

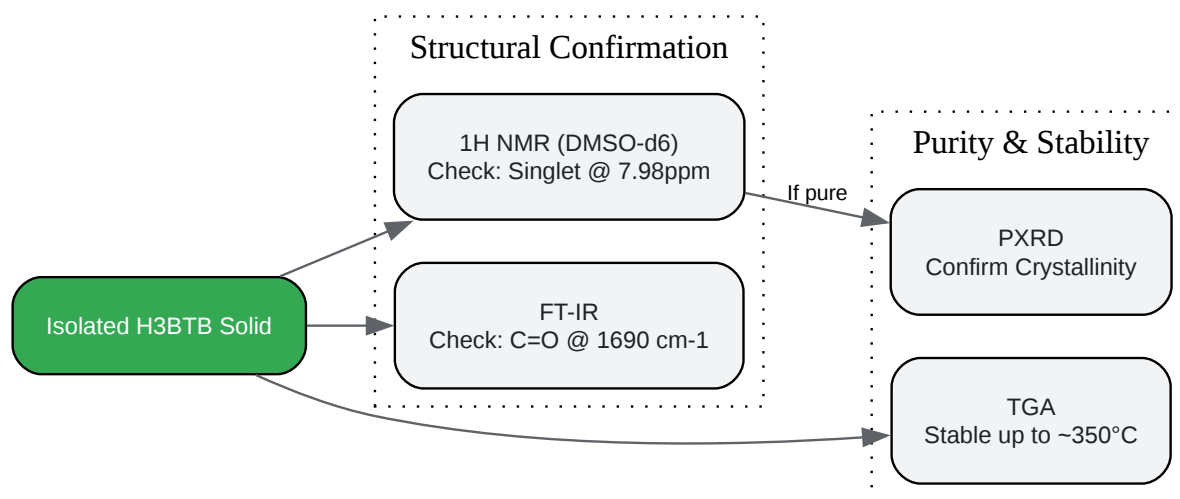
Nucleus	Shift (, ppm)	Multiplicity	Assignment
H	13.10	Broad Singlet	-COOH (3H)
H	8.10	Doublet (Hz)	Phenyl Ring (Ortho to COOH) (6H)
H	8.02	Doublet (Hz)	Phenyl Ring (Meta to COOH) (6H)
H	7.98	Singlet	Central Benzene Ring (3H)
C	167.5	-	C=O (Carboxyl)
C	144.2, 141.5	-	Quaternary Biaryl Carbons

Note: The central ring protons (7.98 ppm) are a diagnostic singlet. Any splitting here indicates incomplete coupling or isomer contamination.

Infrared Spectroscopy (FT-IR)

- : Broad band 2500–3300 cm (H-bonded carboxylic acid dimers).
- : Sharp, strong peak at 1680–1690 cm .
- : Aromatic stretches at 1605, 1510 cm .

Characterization Workflow Diagram



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Figure 2: Analytical workflow for validating H3BTB ligand integrity.

Critical Applications: MOF-177 Synthesis

The primary utility of high-purity H3BTB is the synthesis of MOF-177, a benchmark material for hydrogen storage.^[2]

Protocol Summary:

- Precursors:

(0.060 g) + H3BTB (0.020 g).

- Solvent: DEF (Diethylformamide) (2.0 mL).

- Conditions: Sealed vial, heated to 100°C for 24 hours.

- Result: Block-shaped colorless crystals.

- Mechanism: The carboxylate groups coordinate to

clusters, forming a (6,3)-connected net with qom topology.

References

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Sources

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